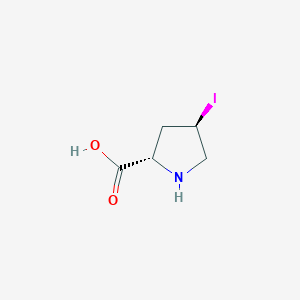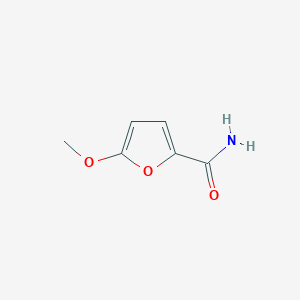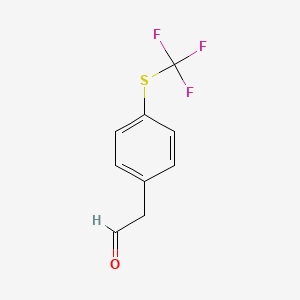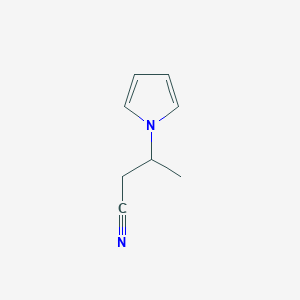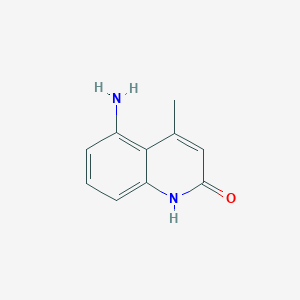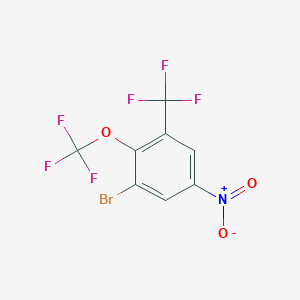
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene: is an aromatic compound characterized by the presence of bromine, trifluoromethoxy, trifluoromethyl, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method includes:
Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine source such as N-bromosuccinimide (NBS).
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethoxylation reagent, such as trifluoromethyl hypofluorite.
Trifluoromethylation: The trifluoromethyl group is typically introduced using a trifluoromethylating agent like trifluoromethyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds with specific biological activities.
Agricultural Chemistry: Explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene depends on the specific application and the chemical reactions it undergoes. For example:
In Reduction Reactions: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
In Substitution Reactions: The bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(trifluoromethoxy)benzaldehyde
- 3-Bromo-4-(trifluoromethoxy)phenol
- 3-Bromo-4-(trifluoromethoxy)benzoic acid
Uniqueness
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene is unique due to the simultaneous presence of bromine, trifluoromethoxy, trifluoromethyl, and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C8H2BrF6NO3 |
|---|---|
Molecular Weight |
354.00 g/mol |
IUPAC Name |
1-bromo-5-nitro-2-(trifluoromethoxy)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrF6NO3/c9-5-2-3(16(17)18)1-4(7(10,11)12)6(5)19-8(13,14)15/h1-2H |
InChI Key |
YCURTWDYDZSWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)


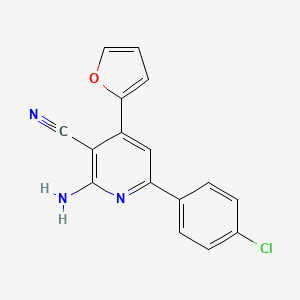

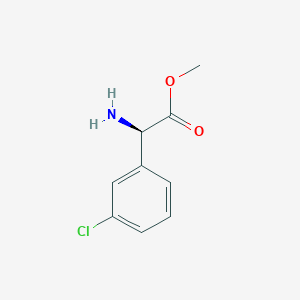

![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
